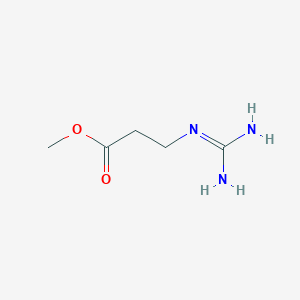
Methyl 3-carbamimidamidopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-carbamimidamidopropanoate: is a chemical compound with the molecular formula C4H8N3O2 3-carbamimidamidopropanoate . This compound is a derivative of propanoic acid and contains a guanidinium group, which is a functional group consisting of a central carbon atom double-bonded to a nitrogen atom and single-bonded to two additional nitrogen atoms.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of methyl propionate with guanidine under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as hydrochloric acid .
Industrial Production Methods: On an industrial scale, the compound is produced through a continuous process involving the reaction of propionic acid with methylamine and guanidine in a controlled environment. The reaction mixture is then purified to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or amides .
Reduction: Reduction reactions can convert the compound into amines or alcohols .
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidinium group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, amides.
Reduction: Amines, alcohols.
Substitution: Various substituted guanidinium compounds.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-carbamimidamidopropanoate is used as a building block in organic synthesis, particularly in the preparation of peptides and proteins . Biology: The compound is utilized in the study of protein interactions and enzyme inhibition . Medicine: pharmaceuticals , particularly as a precursor for antiviral and antibacterial agents. Industry: The compound is used in the production of agrochemicals and biocides .
Mecanismo De Acción
The mechanism by which Methyl 3-carbamimidamidopropanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The guanidinium group plays a crucial role in forming hydrogen bonds and ionic interactions with these targets, leading to inhibition or activation of biological processes.
Comparación Con Compuestos Similares
Methyl 3-mercaptopropionate: Contains a thiol group instead of the guanidinium group.
Methyl 3-aminopropanoate: Contains an amino group instead of the guanidinium group.
Uniqueness: Methyl 3-carbamimidamidopropanoate is unique due to its guanidinium group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
methyl 3-(diaminomethylideneamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c1-10-4(9)2-3-8-5(6)7/h2-3H2,1H3,(H4,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIFALCRBIFSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














